1-[(3-Bromo-5-nitrophenyl)methyl]piperidine
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Overview
Description
1-[(3-Bromo-5-nitrophenyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 3-bromo-5-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-5-nitrophenyl)methyl]piperidine typically involves the following steps:
Nitration: The starting material, 3-bromotoluene, undergoes nitration to form 3-bromo-5-nitrotoluene.
Bromination: The nitrotoluene derivative is then brominated to introduce the bromine atom at the desired position.
Piperidine Substitution: The final step involves the substitution of the bromine atom with a piperidine ring to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-5-nitrophenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The piperidine ring can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Piperidines: Various substituted piperidines can be formed depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
1-[(3-Bromo-5-nitrophenyl)methyl]piperidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-5-nitrophenyl)methyl]piperidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine ring can also interact with receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
1-[(3-Chloro-5-nitrophenyl)methyl]piperidine: Similar structure but with a chlorine atom instead of bromine.
1-[(3-Bromo-4-nitrophenyl)methyl]piperidine: Similar structure but with the nitro group at a different position.
Uniqueness: 1-[(3-Bromo-5-nitrophenyl)methyl]piperidine is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-[(3-bromo-5-nitrophenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-11-6-10(7-12(8-11)15(16)17)9-14-4-2-1-3-5-14/h6-8H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINFPEHDDUJFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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